1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a dichlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-mercaptoaniline with acid chlorides . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Secondary amines, thiols
Substitution Products: Various substituted benzothiazole and piperidine derivatives
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial agent due to its ability to inhibit enzymes such as dihydroorotase and DNA gyrase.
Biology: It is used in research related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its use in the synthesis of dyes and as a component in nonlinear optics.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone involves the inhibition of key enzymes in bacterial cells. The compound binds to the active sites of enzymes such as dihydroorotase and DNA gyrase, preventing their normal function and leading to bacterial cell death . This inhibition is facilitated by the compound’s ability to form stable complexes with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like riluzole and pramipexole, which also contain the benzothiazole ring, are used in medicinal chemistry for their neuroprotective and antiparkinsonian effects.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are widely used in pharmaceuticals for their analgesic and anesthetic properties.
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone is unique due to its combination of a benzothiazole ring, a piperidine ring, and a dichlorophenyl sulfanyl group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dichlorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2OS2/c21-14-4-3-5-15(22)19(14)26-12-18(25)24-10-8-13(9-11-24)20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOSVYMOHPSHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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